Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993085
InChI: InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate

CAS No.:

Cat. No.: VC17993085

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name ethyl (E)-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate
Standard InChI InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+
Standard InChI Key FEMLEJLXNKJPFL-CMDGGOBGSA-N
Isomeric SMILES CCOC(=O)/C=C/CC(C)(C)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C=CCC(C)(C)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl (2E)-5-[(tert-butoxycarbonyl)amino]-5-methylhex-2-enoate. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 308.40 g/mol . The Boc group [(CH₃)₃COC(O)] at the 5-position and the ethyl ester moiety at the 1-position define its functionalization (Figure 1).

Stereochemical Configuration

The compound exhibits an E-configuration at the α,β-unsaturated double bond (C2–C3), confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 15.6–15.8 Hz) . The Boc-protected amino group at C5 introduces a chiral center, with reported optical rotations of αα²⁵D = −3.40° (c 1.0, MeOH) .

Synthesis and Reaction Optimization

Key Synthetic Routes

The synthesis of ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate involves a HBTU-mediated conjugate addition of 1-hydroxybenzotriazole (HOBt) to γ-amino acid precursors . A representative procedure includes:

  • Substrate Preparation: Boc-protected γ-amino acids (e.g., (S,E)-ethyl 4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate) are synthesized via Dicyclohexylcarbodiimide (DCC) coupling in dry dimethylformamide (DMF) .

  • HOBt Conjugate Addition: HBTU activates the carboxylic acid group, enabling HOBt addition to the α,β-unsaturated ester. The reaction proceeds under mild conditions (0°C to room temperature) with moderate diastereoselectivity .

Catalytic Asymmetric Hydrogenation

Alternative methods employ ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). For example, a catalyst system comprising dichloro(mesitylene)ruthenium(II) dimer (2.5 mol%) and (S,S)-DPAE ligand (5 mol%) in i-PrOH achieves enantioselective reduction of α,β-unsaturated precursors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.87 (d, J = 15.6 Hz, 1H, C2–H)

  • δ 5.92 (d, J = 15.6 Hz, 1H, C3–H)

  • δ 4.58 (dd, J = 17.9, 9.2 Hz, 1H, C5–H)

  • δ 1.37 (s, 9H, Boc (CH₃)₃)

  • δ 1.25 (t, J = 7.3 Hz, 3H, ester CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.2 (ester C=O)

  • δ 155.0 (Boc C=O)

  • δ 148.0 (C2)

  • δ 120.4 (C3)

  • δ 79.7 (Boc quaternary C)

  • δ 60.5 (ester OCH₂)

  • δ 28.4 (Boc CH₃)

High-Resolution Mass Spectrometry (HRMS)

The observed [M + Na]⁺ ion at m/z 308.1838 matches the calculated value for C₁₅H₂₇NO₄Na (Δ = 0.0002) .

Applications in Organic Synthesis

Building Block for Hybrid Peptides

This compound serves as a precursor for β-benzotriazole N-oxide (β-BtO)-substituted γ-amino acids, which are incorporated into hybrid peptides via solid-phase synthesis . The Boc group enhances solubility and reduces racemization during coupling steps .

Asymmetric Catalysis

In ATH reactions, the α,β-unsaturated ester moiety participates in dynamic kinetic resolution (DKR), yielding enantiomerically enriched products with >90% ee . Applications include the total synthesis of alkaloids such as (+)-alexine .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point59–62°CDifferential Scanning Calorimetry
LogP1.65Computational Prediction
UV Absorption (λmax)216 nmUV-Vis Spectroscopy
Optical Rotation[α]²⁵D = −3.40° (c 1.0, MeOH)Polarimetry

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